4-Bromo-2-fluoro-3-nitroaniline
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Overview
Description
4-Bromo-2-fluoro-3-nitroaniline is an aromatic compound with the molecular formula C6H4BrFN2O2. It is characterized by the presence of bromine, fluorine, and nitro substituents on an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-nitroaniline typically involves multi-step reactions. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring.
For instance, a typical procedure might involve the nitration of aniline followed by bromination and fluorination under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves similar multi-step processes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine or fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other nucleophiles are commonly used
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-bromo-2-fluoro-3-aminobenzene .
Scientific Research Applications
4-Bromo-2-fluoro-3-nitroaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various dyes and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and protein tagging.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group, for instance, can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
4-Bromo-2-fluoroaniline: Lacks the nitro group, making it less reactive in certain redox reactions.
4-Fluoro-2-nitroaniline: Lacks the bromine atom, affecting its halogen bonding properties.
4-Bromo-2-nitroaniline: Lacks the fluorine atom, influencing its overall reactivity and stability
Uniqueness: 4-Bromo-2-fluoro-3-nitroaniline is unique due to the presence of all three substituents (bromine, fluorine, and nitro) on the aromatic ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H4BrFN2O2 |
---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
4-bromo-2-fluoro-3-nitroaniline |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2 |
InChI Key |
YAJRHRYCQRXLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
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